molecular formula C25H27N3O4S B11164597 N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-methylbenzamide

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-methylbenzamide

Cat. No.: B11164597
M. Wt: 465.6 g/mol
InChI Key: BUPVKGXJKMWWKL-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-methylbenzamide is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-methylbenzamide typically involves multiple steps. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield N-(4-sulfamoylphenyl)-4-methylbenzamide. The final step involves the reaction of this intermediate with 1-(2-methoxyphenyl)piperazine under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-methylbenzamide is unique due to its specific structural features, such as the presence of both a piperazine ring and a sulfonyl group, which contribute to its distinct pharmacological profile. Its ability to inhibit acetylcholinesterase with high specificity and its potential neuroprotective effects set it apart from other similar compounds .

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-4-methylbenzamide

InChI

InChI=1S/C25H27N3O4S/c1-19-7-9-20(10-8-19)25(29)26-21-11-13-22(14-12-21)33(30,31)28-17-15-27(16-18-28)23-5-3-4-6-24(23)32-2/h3-14H,15-18H2,1-2H3,(H,26,29)

InChI Key

BUPVKGXJKMWWKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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